molecular formula C7H12ClN3O B1464655 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1121057-52-0

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1464655
M. Wt: 189.64 g/mol
InChI Key: ZNFSKFKUBLQDHA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine and oxadiazole. Pyrrolidine is a cyclic amine, and oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis information for this compound was not found, multicomponent reactions have been demonstrated as a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy .

Scientific Research Applications

  • Field : Agricultural Chemistry
  • Application : The compound is used in the synthesis of herbicides. Specifically, it’s used in the optimization of Quinclorac, a type of herbicide .
  • Methods : The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are then confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
  • Results : The herbicidal activity assays showed that the compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. Specifically, compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) were found to be particularly effective .

Future Directions

While specific future directions for this compound were not found, the field of heterocyclic compounds is a vibrant area of research. The development of new synthetic methods and the exploration of their biological activities are ongoing .

properties

IUPAC Name

3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFSKFKUBLQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

CAS RN

1121057-52-0
Record name 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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